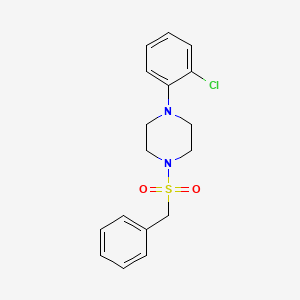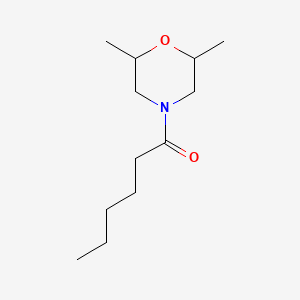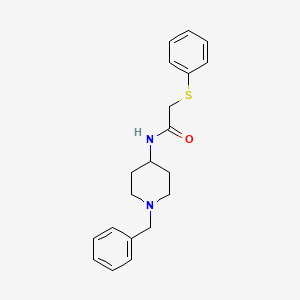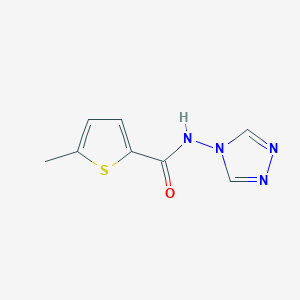![molecular formula C18H20N2O3S B4184094 N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide](/img/structure/B4184094.png)
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide
Übersicht
Beschreibung
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide, also known as THIP, is a synthetic compound that belongs to the group of GABA receptor agonists. It has been widely used in scientific research to study the mechanism of action of GABA receptors and their role in various physiological and pathological conditions.
Wirkmechanismus
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in the presence of GABA. It binds to a specific site on the receptor, which increases the affinity of GABA for its binding site and enhances the opening of the chloride ion channel. This results in an increase in chloride ion influx and hyperpolarization of the neuron, leading to inhibition of neuronal activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to enhance the effects of other GABA-A receptor agonists, such as benzodiazepines. This compound has been shown to increase slow-wave sleep and decrease REM sleep in rats. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide in lab experiments is its high potency and selectivity for the GABA-A receptor. This allows for precise modulation of GABA receptor activity without affecting other neurotransmitter systems. However, this compound has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments. Additionally, this compound has been shown to have some off-target effects, such as inhibition of voltage-gated calcium channels, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several areas of future research that could be explored using N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide. One area of interest is the role of GABA receptors in the regulation of circadian rhythms and sleep. This compound could be used to investigate the effects of GABA receptor modulation on sleep-wake cycles and the molecular mechanisms underlying these effects. Another area of interest is the role of GABA receptors in the regulation of mood and emotion. This compound could be used to investigate the effects of GABA receptor modulation on anxiety and depression-like behaviors in animal models. Finally, this compound could be used to investigate the potential therapeutic applications of GABA receptor modulation in neurological disorders such as epilepsy and traumatic brain injury.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used in scientific research to study the GABA receptors and their role in various physiological and pathological conditions. This compound acts as a positive allosteric modulator of the GABA-A receptor, which enhances the activity of the receptor in the presence of GABA. This compound has a variety of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. While this compound has some limitations for lab experiments, it remains a valuable tool for investigating the role of GABA receptors in neurological function and disease.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylcarbonyl)-2-thienyl]-3-phenylpropanamide has been extensively used in scientific research to study the GABA receptors and their role in various physiological and pathological conditions. It has been shown to be a potent agonist of the GABA-A receptor, which is the major inhibitory neurotransmitter in the central nervous system. This compound has been used to study the role of GABA receptors in anxiety, depression, epilepsy, and other neurological disorders. It has also been used to investigate the effects of GABA receptor modulation on sleep, memory, and learning.
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)thiophen-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-16(7-6-14-4-2-1-3-5-14)19-17-15(8-13-24-17)18(22)20-9-11-23-12-10-20/h1-5,8,13H,6-7,9-12H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAXZNOLQAWJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(SC=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184034.png)
![N-(4-nitrophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4184040.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184044.png)
![N-[3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4184047.png)

![4-tert-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4184055.png)

![2-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-3-furamide](/img/structure/B4184074.png)
![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B4184078.png)



![3-butoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4184113.png)
![N-[4-nitro-2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184119.png)
